(3R,8E,10S)-10-hydroperoxyheptadeca-1,8-dien-4,6-diyn-3-ol
(3R,8E,10S)-10-hydroperoxyheptadeca-1,8-dien-4,6-diyn-3-ol
Ginsenoyne K belongs to the class of organic compounds known as long-chain fatty alcohols. These are fatty alcohols that have an aliphatic tail of 13 to 21 carbon atoms. Thus, ginsenoyne K is considered to be a fatty alcohol lipid molecule. Ginsenoyne K is considered to be a practically insoluble (in water) and relatively neutral molecule. Ginsenoyne K has been primarily detected in urine. Within the cell, ginsenoyne K is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, ginsenoyne K can be found in tea. This makes ginsenoyne K a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
141947-42-4
VCID:
VC21295378
InChI:
InChI=1S/C17H24O3/c1-3-5-6-7-11-14-17(20-19)15-12-9-8-10-13-16(18)4-2/h4,12,15-19H,2-3,5-7,11,14H2,1H3/b15-12+/t16-,17+/m1/s1
SMILES:
CCCCCCCC(C=CC#CC#CC(C=C)O)OO
Molecular Formula:
C17H24O3
Molecular Weight:
276.4 g/mol
(3R,8E,10S)-10-hydroperoxyheptadeca-1,8-dien-4,6-diyn-3-ol
CAS No.: 141947-42-4
Cat. No.: VC21295378
Molecular Formula: C17H24O3
Molecular Weight: 276.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | Ginsenoyne K belongs to the class of organic compounds known as long-chain fatty alcohols. These are fatty alcohols that have an aliphatic tail of 13 to 21 carbon atoms. Thus, ginsenoyne K is considered to be a fatty alcohol lipid molecule. Ginsenoyne K is considered to be a practically insoluble (in water) and relatively neutral molecule. Ginsenoyne K has been primarily detected in urine. Within the cell, ginsenoyne K is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, ginsenoyne K can be found in tea. This makes ginsenoyne K a potential biomarker for the consumption of this food product. |
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CAS No. | 141947-42-4 |
Molecular Formula | C17H24O3 |
Molecular Weight | 276.4 g/mol |
IUPAC Name | (3R,8E,10S)-10-hydroperoxyheptadeca-1,8-dien-4,6-diyn-3-ol |
Standard InChI | InChI=1S/C17H24O3/c1-3-5-6-7-11-14-17(20-19)15-12-9-8-10-13-16(18)4-2/h4,12,15-19H,2-3,5-7,11,14H2,1H3/b15-12+/t16-,17+/m1/s1 |
Standard InChI Key | SYNBBWLEYQBFQT-ODQHEUEKSA-N |
Isomeric SMILES | CCCCCCCC(/C=C/C#CC#CC(C=C)O)OO |
SMILES | CCCCCCCC(C=CC#CC#CC(C=C)O)OO |
Canonical SMILES | CCCCCCCC(C=CC#CC#CC(C=C)O)OO |
Appearance | Oil |
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